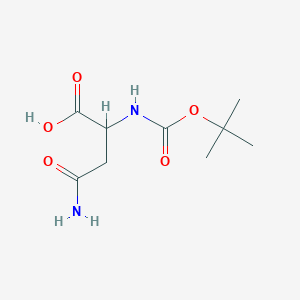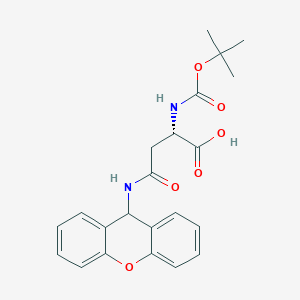
Boc-d-tert-leucine
Overview
Description
Boc-d-tert-leucine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid, is a derivative of the amino acid leucine. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions .
Mechanism of Action
Target of Action
Boc-D-tert-leucine is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Mode of Action
It is known that the boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy production, and neurotransmission .
Pharmacokinetics
The boc group is known to enhance the pharmacokinetic properties of drugs by improving their stability and solubility .
Result of Action
Amino acids and their derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Boc-d-tert-leucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in this compound can protect the amino group of the amino acid from non-specific reactions with other reactants . This compound is a derivative of L-tert-Leucine, a non-polar amino acid . Its tert-butyl group exhibits significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .
Cellular Effects
This compound influences cell function by modulating insulin signaling and glucose use by skeletal muscle . It also plays a role in T cell activation during the development of an immune response .
Molecular Mechanism
The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Dosage Effects in Animal Models
Leucine, from which this compound is derived, has been shown to play a crucial role in regulating animal growth and development .
Metabolic Pathways
This compound is involved in various metabolic pathways. Leucine, from which this compound is derived, is known to stimulate protein synthesis by activating the mTORC1 signaling pathway .
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-d-tert-leucine is typically synthesized by reacting d-tert-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with 4-dimethylaminopyridine as a catalyst . The reaction proceeds as follows:
d-tert-leucine+di-tert-butyl dicarbonate→this compound+CO2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-d-tert-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Major Products Formed
Deprotection: d-tert-leucine and tert-butyl cation.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
Boc-d-tert-leucine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: Serves as a chiral building block in the synthesis of drugs, including anti-tumor and anti-viral agents.
Biocatalysis: Employed in enzymatic reactions for the production of chiral intermediates.
Chemical Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
Boc-d-tert-leucine is similar to other Boc-protected amino acids, such as Boc-L-alanine and Boc-L-phenylalanine. its unique structure, with a tert-butyl group, provides significant steric hindrance and hydrophobicity, making it particularly useful in controlling molecular conformation and enhancing the stability of peptides . Similar compounds include:
- Boc-L-alanine
- Boc-L-phenylalanine
- Boc-L-valine
These compounds share the common feature of having a Boc-protected amino group but differ in their side chains, which influence their reactivity and applications .
Properties
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426487 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124655-17-0 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124655-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)




